

Technical Guide: **tert-Butyl 3-aminobenzylcarbamate** in Drug Discovery and Development

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Compound of Interest

Compound Name: *tert-Butyl 3-aminobenzylcarbamate*

Cat. No.: B121111

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This in-depth guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of **tert-Butyl 3-aminobenzylcarbamate** (CAS No. 147291-66-5). This document details its procurement, synthesis, and application as a key building block in the synthesis of therapeutic agents.

Sourcing and Procurement

tert-Butyl 3-aminobenzylcarbamate is commercially available from a variety of suppliers. The following table summarizes pricing information from several vendors for various quantities. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Supplier	Brand/Partner	Quantity	Price (USD)	Purity
Sigma-Aldrich	AstaTech, Inc.	250 mg	\$155.00	95%
1 g		\$386.25		
CymitQuimica	Fluorochem	250 mg	€28.00	97%
1 g		€57.00		
5 g		€179.00		
10 g		€329.00		
25 g		€508.00		
Fisher Scientific	eMolecules	1 g	Contact for price	98%
Fluorochem		250 mg	£16.00	97%
1 g		£34.00		
5 g		£121.00		
10 g		£241.00		
25 g		£385.00		
ChemicalBook	TCI Chemical	1 g	\$302.00	>98.0% (GC)
5 g		\$905.00		
TRC		250 mg	\$90.00	
SynQuest Labs		1 g	\$108.00	97%
Activate Scientific		1 g	\$139.00	95+%
BLD Pharm		Contact for price		
weifang yangxu group co.,ltd		Contact for price	99%	
Hangzhou Shuyuan Pharmaceutical		Contact for price		

Technology Co.,
Ltd.

Synthesis and Characterization

tert-Butyl 3-aminobenzylcarbamate is typically synthesized from its corresponding nitro precursor, tert-butyl 3-nitrobenzylcarbamate. The following protocol is a common method for its preparation.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of **tert-Butyl 3-aminobenzylcarbamate**

Reaction: Reduction of a nitro group to an amine.

Materials:

- tert-Butyl 3-nitrobenzylcarbamate
- 10% Palladium on carbon (Pd/C)
- Ethanol (EtOH)
- Hydrogen (H₂) gas
- Celite or diatomaceous earth

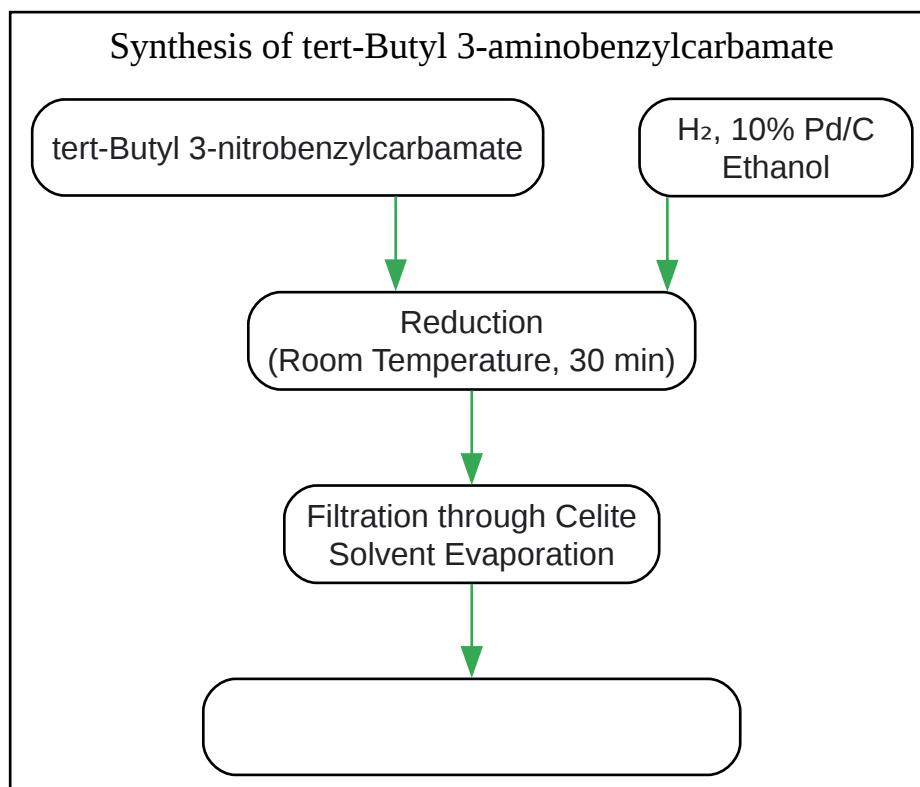
Procedure:

- Dissolve tert-butyl 3-nitrobenzylcarbamate (e.g., 0.69 g, 2.73 mmol) in ethanol (20 mL) in a suitable reaction flask.
- Carefully add 10% Pd/C (e.g., 50 mg) to the solution.
- Stir the resulting mixture at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.
- Wash the filter cake with ethanol.
- Evaporate the solvent from the filtrate under reduced pressure to yield **tert-butyl 3-aminobenzylcarbamate** as the product (e.g., 0.6 g, 98% yield).[1]

Characterization (¹H NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.22 (s, 1H), 7.10-7.00 (t, 1H), 6.70-6.60 (d, 1H), 6.60-6.50 (m, 1H), 4.20 (bs, 2H), 1.40 (s, 9H).[1]



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Caption: Synthesis of **tert-Butyl 3-aminobenzylcarbamate**.

Applications in Synthetic Chemistry

tert-Butyl 3-aminobenzylcarbamate is a valuable bifunctional building block in medicinal chemistry. Its structure features a nucleophilic aniline moiety and a Boc-protected primary amine. This allows for its use in sequential synthetic strategies where the aniline can be functionalized first, followed by the deprotection and subsequent reaction of the primary amine.

Use in the Synthesis of Kinase Inhibitors

This compound has been utilized as a key intermediate in the development of various kinase inhibitors.

Example Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative[3]

Reaction: Nucleophilic aromatic substitution.

Materials:

- 6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- **tert-Butyl 3-aminobenzylcarbamate**
- N-Methyl-2-pyrrolidone (NMP)

Procedure:

- A solution of 6-(2-chlorophenyl)-8-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one (0.2 g) and **tert-butyl 3-aminobenzylcarbamate** (0.1 g) in NMP (1 mL) is prepared.
- The reaction mixture is stirred at 140°C for 1 hour.
- The completion of the reaction is monitored by LCMS.
- The product is purified by preparative TLC to afford the desired tert-butyl 3-(6-(2-chlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)benzylcarbamate.

Use in the Synthesis of Beta-Secretase Inhibitors

The compound has also been employed in the synthesis of inhibitors for enzymes such as beta-secretase.

Example Protocol: Reductive Amination[4]

Reaction: Formation of a secondary amine via reductive amination.

Materials:

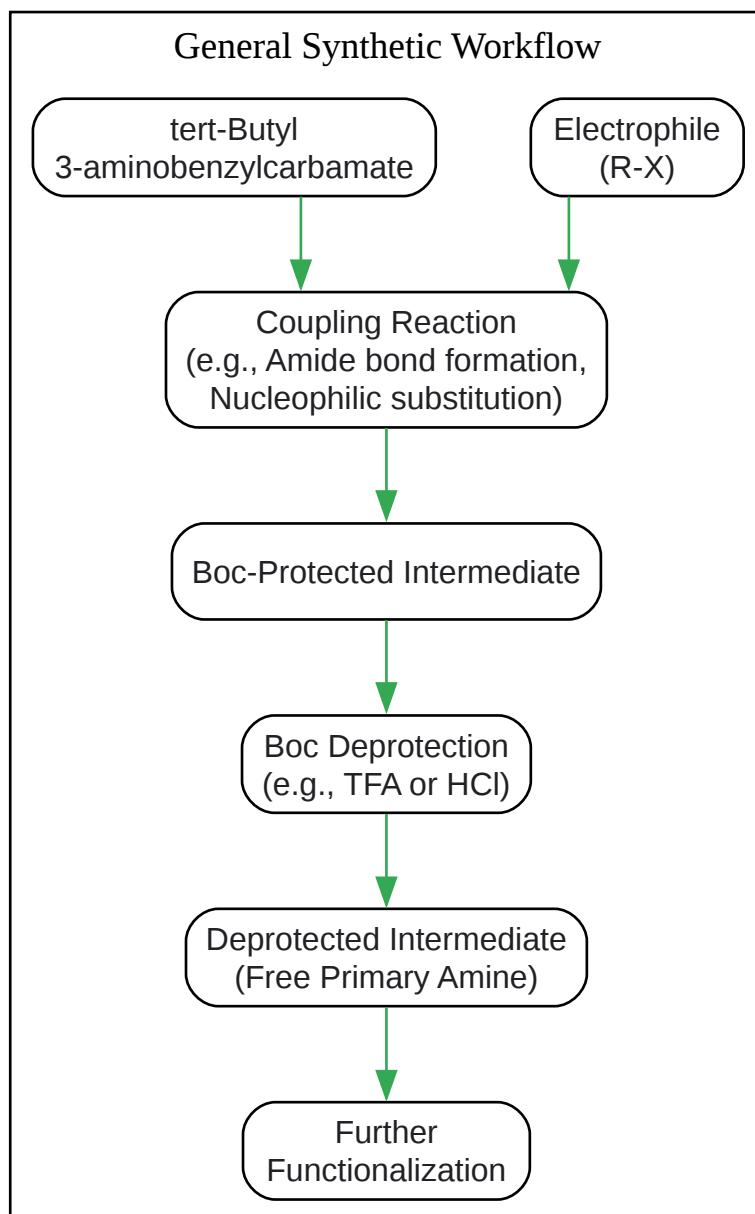
- **tert-Butyl 3-aminobenzylcarbamate**
- Formaldehyde (37% solution in water)
- Acetonitrile (CH_3CN)
- Sodium cyanoborohydride (NaBH_3CN)
- Acetic acid (HOAc)

Procedure:

- To a stirred solution of **tert-butyl 3-aminobenzylcarbamate** (0.47 g, 2.1 mmol) in acetonitrile (10 mL), add formaldehyde (37%, 1.57 mL, 21.1 mmol).
- Treat the resulting solution with sodium cyanoborohydride (0.42 g, 6.3 mmol).
- Add acetic acid dropwise to maintain the pH at approximately 7.
- Stir the solution for 1 hour, occasionally adding acetic acid to keep the pH near 7.
- Concentrate the reaction mixture in vacuo to yield the product.

General Workflow: Coupling and Deprotection

A common synthetic sequence involving **tert-Butyl 3-aminobenzylcarbamate** is the initial reaction at the aniline nitrogen, followed by the removal of the Boc protecting group to liberate the primary amine for further functionalization.



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Caption: General workflow for using **tert-Butyl 3-aminobenzylcarbamate**.

Experimental Protocol: Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to unmask the primary amine for subsequent reactions.

Materials:

- Boc-protected substrate
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, dichloromethane)

Procedure (using TFA):

- Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.
- Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) during aqueous workup to yield the free amine.

Conclusion

tert-Butyl 3-aminobenzylcarbamate is a versatile and commercially accessible building block that plays a significant role in the synthesis of complex molecules, particularly in the field of drug discovery. Its bifunctional nature allows for controlled, stepwise synthetic strategies, making it a valuable tool for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for its effective utilization in research and development projects.

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